molecular formula C10H8N2O2 B1317479 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone CAS No. 851371-60-3

1-Furan-2-yl-2-pyrimidin-4-yl-ethanone

Cat. No. B1317479
CAS RN: 851371-60-3
M. Wt: 188.18 g/mol
InChI Key: BMJPLABOHAJTGU-UHFFFAOYSA-N
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Description

1-Furan-2-yl-2-pyrimidin-4-yl-ethanone, also known as Furapyrimidone (FUPY), is a synthetic compound used in various scientific experiments. It has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a pyrimidine ring via an ethanone bridge . The 3D structure can be viewed using specific software .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Oxidative Annulation and ESIPT Phenomenon : A study demonstrated the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, providing access to highly functionalized polyheterocyclic compounds. This process observed the excited-state intramolecular proton transfer (ESIPT) phenomenon, highlighting the compound's utility in creating complex molecular structures without the need for transition metals and oxidants (Zhang et al., 2017).

Synthesis of Pyrazole Derivatives : Another study focused on synthesizing novel pyrazole derivatives from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, elucidated by IR, 1H NMR, and 13C NMR. These compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential in medicinal chemistry (Khumar et al., 2018).

Biological Activity

Antibacterial and Antitubercular Agents : A series of ethanone derivatives were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies contribute to understanding the compound's potential in addressing various microbial infections and diseases (Bhoot et al., 2011).

Plant Growth Stimulating Effect : Research into pyrimidine derivatives containing furan rings demonstrated a pronounced effect on plant growth stimulation, underlining the compound's agricultural applications (Pivazyan et al., 2019).

Anticancer Activity

DNA Topoisomerases I and II Inhibitory Activities : A study identified new benzofurans isolated from Gastrodia elata, including 1-furan-2-yl-2-(4-hydroxyphenyl)-ethanone, which showed potent inhibitory activity against DNA topoisomerases I and II. This suggests its potential in cancer treatment research, offering insights into developing new anticancer agents (Lee et al., 2007).

Caspase 3-Independent Anticancer Activity : Another research synthesized a novel indeno[1,2-b]pyridinone derivative showing caspase 3-independent anticancer activity and less DNA toxicity compared to traditional treatments. This highlights the potential for developing new anticancer therapies with fewer side effects (Jeon et al., 2017).

Biochemical Analysis

Biochemical Properties

1-Furan-2-yl-2-pyrimidin-4-yl-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . It also affects the expression of genes related to cell cycle regulation and metabolic processes, leading to alterations in cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of poly (ADP-ribose) polymerase by binding to its active site . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the overall biological activity and efficacy of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

1-(furan-2-yl)-2-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9(10-2-1-5-14-10)6-8-3-4-11-7-12-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJPLABOHAJTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587347
Record name 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851371-60-3
Record name 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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